Tris(trimethylsilyl)phosphine

概要

説明

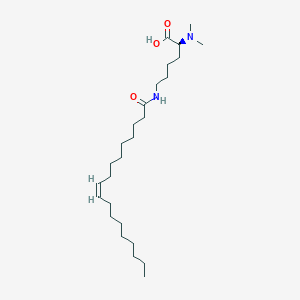

Tris(trimethylsilyl)phosphine is an organophosphorus compound with the formula P(SiMe3)3 (Me = methyl). It is a colorless liquid that ignites in air and hydrolyzes readily . It can be used as a precursor for the syntheses of Indium phosphide (InP) and indium gallium phosphide (InGaP) nanocrystals, type III-V semiconductors .

Synthesis Analysis

Tris(trimethylsilyl)phosphine is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . Several other methods exist, including reaction of alkali metal phosphides with chlorotrimethylsilane or fluorotrimethylsilane in 1,2-dimethoxyethane or diethyl ether .

Molecular Structure Analysis

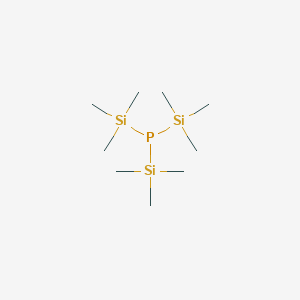

The molecular structure of Tris(trimethylsilyl)phosphine is based on its formula P(SiMe3)3. It consists of a central phosphorus atom bonded to three trimethylsilyl groups .

Chemical Reactions Analysis

Tris(trimethylsilyl)phosphine is known to hydrolyze to give phosphine: P(SiMe3)3 + 3 H2O → PH3 + 3 HOSiMe3. It also reacts with certain acyl chlorides to give phosphaalkynes .

Physical And Chemical Properties Analysis

Tris(trimethylsilyl)phosphine is a clear colorless to yellow liquid with a melting point of 24°C, boiling point of 243-244°C, and a density of 0.863 g/cm3. It is soluble in pentane, hexanes, methylene chloride, benzene, toluene, and acetonitrile .

科学的研究の応用

P(SiMe3)3 P(SiMe_3)_3 P(SiMe3)3

), focusing on six distinct applications:Synthesis of Nanoscale Semiconductors

Tris(trimethylsilyl)phosphine: is utilized in the synthesis of nanoscale Indium Phosphide (InP) and Indium Gallium Phosphide (InGaP) . These are important type III-V semiconductors with applications in electronics and photovoltaic solar cells due to their direct bandgap and high absorption coefficients.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis . It’s particularly useful in the preparation of complex organic molecules by providing a phosphorus atom in a highly reactive form that can be incorporated into various organic frameworks.

Ligand for Transition Metal Catalysis

Tris(trimethylsilyl)phosphine: acts as a ligand in transition metal catalysis . It can coordinate with metals to form complexes that are catalysts for a variety of chemical reactions, including cross-coupling reactions which are pivotal in the formation of carbon-carbon bonds in organic chemistry.

Precursor for Asymmetric Catalysis

It can be used to synthesize chiral TMS-phospholane, which is further utilized to create various bisphospholane ligands for asymmetric catalysis . Asymmetric catalysis is crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and agrochemicals.

Phosphaalkynes Synthesis

Tris(trimethylsilyl)phosphine: is involved in the synthesis of phosphaalkynes when treated with certain acyl chlorides . Phosphaalkynes are analogs of alkynes where a carbon atom is replaced by a phosphorus atom, leading to new materials with unique properties.

Metal Phosphido Clusters

It is a reagent in the preparation of metal phosphido clusters by reacting with metal halides or carboxylates . These clusters have potential applications in materials science and catalysis, where the phosphorus atoms can modulate the electronic properties of the metals.

作用機序

Target of Action

Tris(trimethylsilyl)phosphine, with the formula P(SiMe3)3 (Me = methyl), is an organophosphorus compound . It primarily targets phosphorus-based reactions and is used as a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .

Mode of Action

Tris(trimethylsilyl)phosphine interacts with its targets through a series of chemical reactions. For instance, it reacts with certain acyl chlorides to produce phosphaalkynes . In the preparation of metal phosphido clusters, it reacts with metal halides or carboxylates, liberating the silyl halide or silyl carboxylate .

Biochemical Pathways

The compound hydrolyzes to give phosphine through the reaction: P(SiMe3)3 + 3 H2O → PH3 + 3 HOSiMe3 . This reaction is part of the broader biochemical pathway involving the hydrolysis of organophosphorus compounds.

Result of Action

The hydrolysis of Tris(trimethylsilyl)phosphine results in the formation of phosphine and trimethylsilanol . When used as a reagent in the preparation of metal phosphido clusters, it contributes to the formation of these clusters .

Action Environment

Tris(trimethylsilyl)phosphine is a colorless liquid that ignites in air and hydrolyzes readily . Therefore, it is handled using air-free techniques . Its reactivity and stability are significantly influenced by environmental factors such as the presence of water and oxygen .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tris(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZKMRZMVDEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297687 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trimethylsilyl)phosphine | |

CAS RN |

15573-38-3 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tris(trimethylsilyl)phosphine react with element halides?

A1: Tris(trimethylsilyl)phosphine readily reacts with various element halides through substitution reactions. The weak polar Si-P bonds in P(TMS)₃ are cleaved, allowing for the formation of new element-phosphorus bonds. [] This reactivity makes it a valuable precursor for synthesizing a wide range of phosphorus-containing compounds.

Q2: Can Tris(trimethylsilyl)phosphine be used to synthesize metal phosphide nanoparticles?

A2: Yes, Tris(trimethylsilyl)phosphine has proven effective in synthesizing metal phosphide nanoparticles. For instance, it reacts with metal chloride complexes under mild conditions, forming metal phosphide nanoparticles and chlorotrimethylsilane as a byproduct. [] This approach has been successfully demonstrated for synthesizing ruthenium phosphide, molybdenum phosphide, and cobalt phosphide nanoparticles.

Q3: How does Tris(trimethylsilyl)phosphine interact with carboxylic acid chlorides and esters?

A3: Tris(trimethylsilyl)phosphine reacts with carboxylic acid chlorides and esters, leading to the cleavage of Si-P bonds and the formation of acylphosphines. [] The reaction can yield different products depending on the reaction conditions and the substituents on the carboxylic acid derivative.

Q4: What is the molecular formula and weight of Tris(trimethylsilyl)phosphine?

A4: The molecular formula of Tris(trimethylsilyl)phosphine is C₉H₂₇PSi₃, and its molecular weight is 250.54 g/mol. []

Q5: What are the characteristic NMR spectroscopic data for Tris(trimethylsilyl)phosphine?

A5: The ³¹P NMR spectrum of Tris(trimethylsilyl)phosphine shows a singlet at δ -250.00 ppm in CD₂Cl₂ and -251.6 ppm in C₆D₆. The ¹H NMR spectrum in C₆D₆ exhibits a doublet at δ 0.06 ppm, corresponding to the 27 protons of the methyl groups. [, ]

Q6: Is Tris(trimethylsilyl)phosphine air and moisture sensitive?

A6: Yes, Tris(trimethylsilyl)phosphine is highly air and moisture sensitive and spontaneously flammable in air. [] Therefore, it must be handled and stored under an inert atmosphere using appropriate techniques like Schlenk line or glovebox.

Q7: How does the stability of Tris(trimethylsilyl)phosphine compare to other phosphorus sources for nanoparticle synthesis?

A7: Tris(trimethylsilyl)phosphine, while effective, is known for its high reactivity and sensitivity to air and moisture. Alternatives like tris(diethylamino)phosphine or zinc phosphide offer improved stability and ease of handling, making them attractive for large-scale synthesis and broader applications. [, ]

Q8: What role does Tris(trimethylsilyl)phosphine play in frustrated Lewis pair (FLP) chemistry?

A8: Tris(trimethylsilyl)phosphine can act as the Lewis base component in frustrated Lewis pairs (FLPs) when combined with suitable Lewis acids like tris(2,3,5,6-tetrafluorophenyl)borane. [] These FLP systems exhibit unique reactivity towards small molecules, enabling activation of H₂ and CO₂.

A5: While the provided research papers do not focus heavily on computational studies of Tris(trimethylsilyl)phosphine itself, DFT calculations have been employed to investigate the mechanisms of InP nanocrystal formation using aminophosphine precursors, which are often derived from or related to Tris(trimethylsilyl)phosphine. [] Such computational approaches are valuable for understanding the reactivity and reaction pathways involved in InP nanomaterial synthesis.

Q9: What are some alternatives to Tris(trimethylsilyl)phosphine as a phosphorus source for synthesizing InP nanocrystals?

A9: Several alternatives to Tris(trimethylsilyl)phosphine have been explored for InP nanocrystal synthesis, aiming for lower cost, improved safety, and greater control over particle size and properties:

- Tris(diethylamino)phosphine: This precursor offers improved stability and has been successfully used in continuous flow synthesis of InP and InP/ZnS quantum dots. [, ]

- Zinc Phosphide (Zn₃P₂): This readily available and stable compound has been employed as a phosphorus source in the gas-liquid phase synthesis of InP/ZnS quantum dots. []

- Hexaethyl phosphorous triamide (HPT): This precursor provides a non-pyrolytic route for synthesizing InP nanocrystals, leading to improved stability and luminescence properties after surface modification. []

- Aminophosphines: These compounds, with varying alkyl groups on the nitrogen, have shown promise in controlling the reactivity of indium precursors and influencing the nucleation and growth of InP quantum dots. [, ]

Q10: What are some strategies for the recycling and waste management of Tris(trimethylsilyl)phosphine and its byproducts?

A10: While specific recycling strategies for Tris(trimethylsilyl)phosphine are not extensively discussed in the provided research, responsible waste management is crucial.

Q11: What research infrastructure and resources are essential for working with Tris(trimethylsilyl)phosphine and conducting related research?

A11: Research involving Tris(trimethylsilyl)phosphine demands specific infrastructure and resources to ensure safety and successful experimentation:

Q12: What are some key historical milestones in the research and applications of Tris(trimethylsilyl)phosphine?

A12: While a comprehensive historical account is beyond the scope of this Q&A, key milestones in the research and applications of Tris(trimethylsilyl)phosphine include:

- Early Synthesis: The development of efficient synthetic routes to Tris(trimethylsilyl)phosphine in the mid-20th century paved the way for its widespread use in organophosphorus chemistry. []

- Metal Phosphide Nanoparticle Synthesis: The discovery of Tris(trimethylsilyl)phosphine's ability to react with metal salts under mild conditions, yielding metal phosphide nanoparticles, marked a significant milestone in nanomaterial research. []

- Development of Safer Alternatives: The search for less hazardous and more stable phosphorus sources, driven by the need for scalable and sustainable synthesis methods, has led to the emergence of alternatives like tris(diethylamino)phosphine and zinc phosphide. [, ]

Q13: What are some examples of cross-disciplinary applications and synergies involving Tris(trimethylsilyl)phosphine and related research?

A13: The unique properties and reactivity of Tris(trimethylsilyl)phosphine have fostered cross-disciplinary research and collaborations, including:

- Materials Science & Nanotechnology: Synthesis of metal phosphide nanoparticles for applications in catalysis, optoelectronics, and energy storage. [, , , , ]

- Synthetic Organic Chemistry: Development of new synthetic methodologies for preparing phosphorus-containing compounds, including phosphines, phosphides, and heterocycles. [, , , , , , ]

- Coordination Chemistry: Exploration of Tris(trimethylsilyl)phosphine and its derivatives as ligands in transition metal complexes for catalytic and materials applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)